molecular formula C13H16O B3051983 2-Phenyl-1-oxaspiro[2.5]octane CAS No. 37545-92-9

2-Phenyl-1-oxaspiro[2.5]octane

Cat. No.: B3051983
CAS No.: 37545-92-9
M. Wt: 188.26 g/mol
InChI Key: NEVVTFWFRCKGLF-UHFFFAOYSA-N
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Description

Spirocyclic Systems: Structural Context and Research Significance

Spirocyclic systems are a prominent structural motif in organic chemistry, found in numerous natural products and bioactive molecules. rsc.org Their defining feature is the spiro-atom, a single carbon that serves as the pivot for two distinct rings. This unique junction imparts significant three-dimensionality and conformational rigidity compared to their non-spirocyclic counterparts.

The development of synthetic methods to access these scaffolds stereoselectively is a major goal in organic and medicinal chemistry. rsc.org The incorporation of spirocycles, including spiroepoxides, into molecular structures can influence physicochemical properties relevant to drug discovery. semanticscholar.org Furthermore, the inherent strain in smaller spiro-fused rings, such as the oxirane in 2-Phenyl-1-oxaspiro[2.5]octane, renders them valuable as reactive intermediates for constructing more complex molecular frameworks through strain-releasing transformations. semanticscholar.orgresearchgate.net

Oxaspiro[2.5]octane Core: Unique Conformational and Reactivity Features

The 1-oxaspiro[2.5]octane core consists of an epoxide ring spiro-fused to a cyclohexane (B81311) ring. The cyclohexane portion typically adopts a chair conformation. Microwave spectroscopy and molecular mechanics calculations on the parent 1-oxaspiro[2.5]octane have shown it to exist as a mixture of two chair conformational isomers.

The reactivity of this core is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic ring-opening reactions. smolecule.comresearchgate.net This reaction is a cornerstone of its utility in synthesis. The stereochemistry of the substituents on the cyclohexane ring can influence the rate and stereochemical outcome of these reactions. For instance, studies on related 1-oxaspiro[2.5]octane derivatives have shown that the orientation of substituents (axial vs. equatorial) affects their reactivity with enzymes like yeast epoxide hydrolase. a2bchem.com The presence of a phenyl group at the C2 position, as in the title compound, further modulates the epoxide's reactivity due to electronic and steric effects, and can direct the regioselectivity of the ring-opening process.

Research Trajectory and Unexplored Facets of this compound Chemistry

The synthesis of spiroepoxides like this compound is often achieved through the epoxidation of an exocyclic methylene (B1212753) compound or via reactions involving sulfur ylides (Corey-Chaykovsky reaction). researchgate.netgoogle.com For example, a general method for preparing related spiroepoxides involves the reaction of a ketone, such as cyclohexanone, with an appropriate ylide to form the oxirane ring. researchgate.net

Research involving this compound and its derivatives has largely focused on their role as synthetic building blocks. The epoxide ring can be opened by various nucleophiles to introduce new functional groups, often with a high degree of stereocontrol. smolecule.com This makes them precursors for complex molecules, including spirocyclic lactones. smolecule.com

Despite its utility, many aspects of this compound chemistry remain to be fully explored. While nucleophilic ring-opening is a known pathway, the investigation of its participation in cycloaddition reactions or rearrangements catalyzed by Lewis acids could unveil novel synthetic transformations. The development of enantioselective syntheses of this specific compound is a significant challenge, as chiral spiroepoxides are highly valuable for asymmetric synthesis. researchgate.net Furthermore, a detailed, modern conformational analysis using advanced NMR techniques, similar to what has been performed on the parent scaffold, could provide deeper insights into how the phenyl substituent influences the conformational dynamics and reactivity of the entire system. nih.gov Such studies would further solidify the foundational understanding of this versatile spirocyclic compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-7-11(8-4-1)12-13(14-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVVTFWFRCKGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37545-92-9
Record name 2-Phenyl-1-oxaspiro(2.5)octane
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Synthetic Methodologies for 2 Phenyl 1 Oxaspiro 2.5 Octane and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-Phenyl-1-oxaspiro[2.5]octane and its analogs primarily rely on well-established organic reactions. These can be broadly classified into intramolecular cyclization strategies and routes involving the epoxidation of olefins.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a direct approach to forming the characteristic spirocyclic system of this compound. This can be achieved through Lewis acid-catalyzed reactions or as part of a multistep synthetic sequence.

A notable method for synthesizing this compound involves the intramolecular cyclization of a suitable precursor, such as 2-phenylethyl 2-hydroxyethyl ether. This reaction is effectively promoted by Lewis acid catalysts. For instance, the use of boron trifluoride etherate can facilitate the formation of the spirocyclic structure. smolecule.com The reaction proceeds through the activation of the hydroxyl group by the Lewis acid, followed by an intramolecular nucleophilic attack from the phenyl ring, leading to the spiroannulated product. The efficiency of this method highlights the utility of Lewis acids in constructing complex cyclic systems. smolecule.com

Table 1: Lewis Acid-Catalyzed Spiroannulation

Precursor Catalyst Product Significance

The synthesis of the spiro[2.5]octane ring system can also be accomplished through multistep sequences that systematically build the cyclic framework and introduce the phenyl group. For example, the synthesis of spiro[2.5]octane-5,7-dione has been achieved through a multi-step process involving the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl ester. google.com This type of strategy allows for greater control over the stereochemistry and substitution pattern of the final product. While not a direct synthesis of this compound, these methods for creating the core spiro[2.5]octane structure are fundamental and can be adapted to introduce a phenyl group at the desired position in subsequent steps. google.com Another example involves the synthesis of 7-{2-[(2-hydroxy-benzylidene)-amino]-phenyl}-6-(2-hydroxy-phenyl)-5-oxa-7-aza-spiro[2.5]octane-4,8-diones from the reaction of dibenzylidenes with 5-oxo-spiro bristol.ac.uknih.govhexane-4,6-dione, demonstrating the construction of a substituted oxaspiro[2.5]octane system. uobaghdad.edu.iquobaghdad.edu.iq

Lewis Acid-Catalyzed Spiroannulation from Precursors (e.g., 2-phenylethyl 2-hydroxyethyl ether)

Olefin Epoxidation Routes

An alternative strategy for the synthesis of oxaspiro compounds involves the epoxidation of an exocyclic methylene (B1212753) group attached to a cyclohexane (B81311) ring. This approach leverages well-established epoxidation methodologies.

This two-step approach first involves the conversion of a ketone, such as a substituted cyclohexanone, into a methylene-substituted cyclohexane using olefination reactions like the Wittig or Corey-Chaykovsky reaction. The Wittig reaction utilizes a phosphorus ylide to convert a carbonyl group into an alkene. masterorganicchemistry.commnstate.edupressbooks.publibretexts.org The Corey-Chaykovsky reaction, on the other hand, employs a sulfur ylide to achieve the same transformation, often with different stereochemical outcomes. organic-chemistry.orgwikipedia.org

Following the methyleneation step, the resulting exocyclic double bond is then epoxidized to form the desired oxaspiro ring. For instance, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane is prepared from 2,2,3,6-tetramethyl-1-cyclohexanone by methylenation and subsequent epoxidation. google.comgoogle.com The epoxidation can be carried out using various reagents, such as meta-chloroperoxybenzoic acid (mCPBA). rsc.org This sequence provides a versatile route to various substituted 1-oxaspiro[2.5]octane derivatives.

Table 2: Methyleneation and Epoxidation Sequence

Starting Material Methyleneation Reagent Intermediate Epoxidation Reagent Product
2,2,3,6-tetramethyl-1-cyclohexanone Wittig reagent or Dimethylsulfonium methylide 1,2,2,4-tetramethyl-3-methylenecyclohexane Peroxy acid 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane google.comgoogle.com

The reaction of sulfur ylides with carbonyl compounds to directly form epoxides is a powerful synthetic tool. bristol.ac.uknih.gov This method, often referred to as the Johnson-Corey-Chaykovsky reaction, can be applied to the synthesis of spiro-epoxides. organic-chemistry.orgwikipedia.orgmdpi.com The reaction proceeds through the nucleophilic attack of the sulfur ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then undergoes intramolecular ring closure to yield the epoxide and dimethyl sulfide. acs.org

The use of chiral sulfides can lead to asymmetric epoxidation, providing a route to enantiomerically enriched spiro-epoxides. nih.govacs.org The reaction conditions, including the choice of sulfide, base, and solvent, can significantly influence the diastereoselectivity and enantioselectivity of the epoxidation. acs.org While direct application to this compound is not extensively detailed in the provided context, the principles of sulfur ylide-mediated epoxidation of cyclohexanones are well-established and represent a viable synthetic pathway. organic-chemistry.orgwikipedia.org For example, the Corey-Chaykovsky epoxidation of various carbonyls has been used to prepare related vinyl epoxides like 2-vinyl-1-oxaspiro[2.5]octane. rsc.org

Methyleneation Followed by Epoxidation (e.g., Wittig or Corey-Chaykovsky Reactions)

Advanced and Stereoselective Synthesis

The construction of the this compound scaffold with control over its stereochemistry is a significant challenge in organic synthesis. Advanced methodologies have been developed to access enantiomerically enriched or diastereomerically pure versions of these spiroepoxides, which are crucial for applications where specific stereoisomers exhibit desired activity.

Enantioselective synthesis of spiroepoxides, including derivatives of this compound, is primarily achieved through two strategic approaches: asymmetric epoxidation of a suitable precursor and kinetic resolution of a racemic mixture.

One powerful method involves the asymmetric epoxidation of in-situ generated quinone methides derived from phenolic precursors. nsf.gov This has been successfully applied to the synthesis of 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which are structural analogues. nsf.gov The reaction employs hydrogen peroxide as a benign oxidant in combination with a chiral phase-transfer catalyst to induce enantioselectivity. nsf.gov

Another effective strategy is the use of chiral sulfur ylides for the epoxidation of ketones. This approach has been utilized to synthesize highly functionalized and trisubstituted epoxides with high enantioselectivity. For instance, the reaction of 4-tert-butylcyclohexanone (B146137) with a chiral sulfonium (B1226848) salt in the presence of a base can yield the corresponding spiroepoxide, demonstrating a viable route to chiral this compound derivatives. wiley-vch.de

Kinetic resolution offers an alternative pathway to obtaining enantiopure spiroepoxides. This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. Biocatalysis, using enzymes such as epoxide hydrolases, has proven effective for the hydrolytic kinetic resolution of spiroepoxides. researchgate.net For example, microbial epoxide hydrolases from Aspergillus niger and Rhodococcus erythropolis have demonstrated complementary enantioselectivity, enabling the isolation of both (R,R) and (S,S) enantiomers of a spiroepoxide building block in nearly enantiopure form (>98%). researchgate.net Chemical methods, such as the Sharpless asymmetric dihydroxylation, can also be applied in a kinetic resolution context for certain olefinic precursors. acs.orgacs.org

The success of asymmetric spiroannulation hinges on the design and application of effective chiral catalysts and auxiliaries. In the realm of phase-transfer catalysis for spiroepoxydienone synthesis, cinchona alkaloids have emerged as a privileged class of catalysts. nsf.gov

Research into the asymmetric dearomatization of 2-(hydroxymethyl)phenols has shown that the structure of the cinchona alkaloid-derived catalyst is critical for both yield and enantioselectivity. nsf.gov Catalysts featuring electron-deficient benzyl (B1604629) groups tend to improve selectivity. nsf.gov The use of urea-hydrogen peroxide (UHP) as the oxidant can also enhance enantiomeric ratios by limiting the amount of water in the reaction medium. nsf.gov A screening of various phase-transfer catalysts (PTCs) derived from cinchona alkaloids demonstrated that catalyst structure directly influences the enantiomeric ratio (er) of the resulting spiroepoxydienone product. nsf.gov

Table 1: Catalyst Screening for Asymmetric Spiroepoxydienone Synthesis nsf.gov

CatalystSolventOxidantYield (%)Enantiomeric Ratio (er)
CN-1CH₂Cl₂30% H₂O₂-55:45
CN-2CH₂Cl₂30% H₂O₂-59:41
CN-3CH₂Cl₂UHP6367:33

Table based on data from an enantioselective phenolic α-oxidation study. nsf.gov

In sulfur ylide-mediated epoxidations, chiral sulfonium salts act as the source of chirality. The reaction between these salts and a base generates a transient chiral sulfur ylide, which then reacts with a ketone (e.g., a substituted cyclohexanone) to form the spiroepoxide enantioselectively. wiley-vch.de The steric and electronic properties of the groups attached to the sulfur atom are crucial in dictating the stereochemical outcome of the epoxidation. wiley-vch.de

Achieving diastereoselective control is essential when the target molecule contains multiple stereocenters. In the synthesis of substituted 1-oxaspiro[2.5]octane derivatives, cyclization reactions are often designed to proceed with high levels of diastereoselectivity.

Cascade reactions, which involve a series of sequential intramolecular transformations, are particularly powerful for this purpose. A common strategy involves an initial intermolecular Michael addition followed by an intramolecular cyclization. For example, the reaction between curcumins and arylidenemalonates, catalyzed by a phase transfer catalyst, can proceed via a cascade inter–intramolecular double Michael addition to yield highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org This principle of a diastereoselective 6-endo-trig intramolecular Michael addition to an enone moiety is a key step in forming the substituted cyclohexane ring of a spiro-precursor. beilstein-journals.org

In the synthesis of spiroepoxydienones from substituted phenols, excellent diastereoselectivity has been observed, particularly with bicyclic substrates designed to prevent rearrangement. nsf.gov The stereochemical outcome of these reactions can be highly dependent on the reaction mechanism. For instance, a proposed pathway involving conjugate addition of a hydroperoxide to an ortho-quinone methide intermediate, followed by intramolecular attack, can lead to the formation of the spiroepoxide with high diastereoselectivity. nsf.gov Such cascade cyclizations can construct complex polycyclic frameworks with multiple contiguous stereocenters in a single, efficient operation. researchgate.net

Chiral Catalyst and Auxiliaries in Asymmetric Spiroannulation

Synthesis of Functionalized this compound Analogues

The introduction of functional groups onto the this compound core allows for the modulation of its chemical properties and provides handles for further synthetic elaboration.

The carbonitrile group is a valuable functional group that can be introduced onto the spiroepoxide framework. A key intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, has been synthesized as a precursor for pharmacologically active agents. google.comgoogle.com The synthesis starts with cyclohexyl-(4-methoxy-phenyl)-methanone, which is first subjected to α-keto-halogenation using a brominating agent to yield (1-bromo-cyclohexyl)-(4-methoxy-phenyl)-methanone. google.com This α-bromo ketone is then treated with a cyanation agent, such as sodium cyanide, to effect a cyclization and form the desired spiroepoxide carbonitrile. google.com This transformation provides a direct method for installing a carbonitrile group at the C2 position of the spiro-system. google.comgoogle.com

The incorporation of carboxylate substituents is another important functionalization strategy. While direct synthesis on the this compound is less commonly documented, methods for creating the core oxaspiro[2.5]octane-carboxylate structure are established. For example, ethyl 6-oxaspiro[2.5]octane-1-carboxylate demonstrates the presence of an ester group on the cyclohexane ring of the spiro-system. Such compounds can be prepared through multi-step sequences, often involving the cyclization of a precursor containing the ester functionality. google.com These synthetic principles can be adapted to precursors bearing a phenyl group to generate the corresponding this compound carboxylate derivatives.

Spiroepoxydienones are a class of spiroepoxides that can be synthesized from simple phenolic starting materials through oxidative dearomatization. nih.govacs.org This strategy provides rapid access to complex, functionalized cyclohexane rings from readily available aromatic precursors. nsf.gov

The classic method for this transformation is the Adler-Becker reaction, which uses an oxidant like sodium periodate (B1199274) to convert salicylic (B10762653) alcohols (2-(hydroxymethyl)phenols) into 1-oxaspiro[2.5]octa-5,7-dien-4-ones. nih.govacs.org This reaction has been applied in the total synthesis of several natural products. nih.gov

More recent developments have focused on using milder and more environmentally benign oxidants. An efficient protocol has been developed using aqueous hydrogen peroxide (H₂O₂) for the preparation of para-spiroepoxydienones from 4-(hydroxymethyl)phenols. nsf.gov This method proceeds via the in-situ generation of a para-quinone methide, which is then epoxidized. nsf.gov A similar strategy has been applied to the ortho-series, using hydrogen peroxide to dearomatize 2-(hydroxymethyl)phenols into the corresponding o-spiroepoxydienones. nsf.gov This approach can be rendered asymmetric through the use of chiral phase-transfer catalysts, as previously discussed. nsf.gov

Table 2: Synthesis of Substituted Spiroepoxydienones via Phenolic Oxidation nsf.govnsf.gov

Starting Phenol TypeSubstituentsProduct TypeOxidantYield (%)
4-(hydroxymethyl)phenol2,6-di-tert-butylp-spiroepoxydienoneH₂O₂66
4-(hydroxymethyl)phenol2,6-di-methylp-spiroepoxydienoneH₂O₂85
2-(hydroxymethyl)phenol4-tert-butylo-spiroepoxydienoneH₂O₂81
2-(hydroxymethyl)phenol4,6-di-tert-butylo-spiroepoxydienoneH₂O₂92

Table compiled from data on the dearomatization of para- and ortho-(hydroxymethyl)phenols. nsf.govnsf.gov

Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 1 Oxaspiro 2.5 Octane

Ring-Opening Reactions of the Oxirane Moiety

The considerable ring strain inherent in the three-membered epoxide ring (approximately 13 kcal/mol) makes it susceptible to ring-opening reactions under conditions where other ethers would remain inert. libretexts.orgmasterorganicchemistry.com These reactions can be initiated by a wide array of nucleophiles and can be catalyzed by both acids and bases, with the catalytic conditions playing a decisive role in the regiochemical outcome of the reaction. libretexts.orglibretexts.org

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the epoxide ring is a fundamental process in the functionalization of 2-phenyl-1-oxaspiro[2.5]octane. smolecule.com The reaction mechanism, either Sₙ2-like or Sₙ1-like, is dictated by the reaction conditions, which in turn determines the site of nucleophilic attack and the stereochemistry of the resulting product. libretexts.orglibretexts.org

Regioselectivity and Stereochemical Inversion via Sₙ2-like Mechanisms

Under neutral or basic conditions, the ring-opening of epoxides proceeds via a classic Sₙ2 mechanism. masterorganicchemistry.comwur.nl This pathway involves a backside attack by a potent nucleophile on one of the electrophilic carbons of the oxirane ring. masterorganicchemistry.com For an unsymmetrical epoxide like this compound, the nucleophile preferentially attacks the less sterically hindered carbon atom. wur.nl In this molecule, the two potential sites for attack are the C2 carbon, which is tertiary and bears the phenyl group, and the C3 carbon, which is a quaternary spiro-center. The C2 carbon is the sterically more accessible position for nucleophilic attack.

The Sₙ2 mechanism invariably leads to an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.comwur.nl Therefore, nucleophilic ring-opening of a specific stereoisomer of this compound under basic conditions is expected to yield a product with inverted stereochemistry at the C2 position. This stereoselective transformation is highly valuable in organic synthesis for creating well-defined stereocenters. smolecule.com

Influence of Acidic and Basic Catalysis on Regioselectivity

The regioselectivity of the nucleophilic ring-opening is profoundly influenced by the presence of an acid or base catalyst. libretexts.orgbeilstein-journals.org The two conditions promote different mechanistic pathways, leading to distinct constitutional isomers.

Under basic catalysis , a strong nucleophile (e.g., RO⁻, HO⁻, RS⁻) attacks the neutral epoxide. libretexts.orgmasterorganicchemistry.com The reaction follows an Sₙ2 pathway where steric hindrance is the dominant controlling factor. wur.nl Consequently, the nucleophile attacks the less substituted C2 carbon, resulting in the formation of a 1-(hydroxymethyl)cyclohexyl-1-phenyl substituted product.

Under acidic catalysis , the epoxide oxygen is first protonated, creating a much better leaving group and activating the ring. libretexts.org The reaction proceeds through a transition state with significant Sₙ1 character. libretexts.orglibretexts.org In this "borderline Sₙ2" or Sₙ1-like mechanism, electronic factors outweigh steric factors. wur.nlstackexchange.com A partial positive charge develops on the carbon atom that can best stabilize it. The C2 carbon, being both tertiary and benzylic, is highly effective at stabilizing this positive charge. As a result, the nucleophile preferentially attacks the more substituted C2 carbon. libretexts.orgstackexchange.com

The divergent regioselectivity under acidic versus basic conditions is a hallmark of unsymmetrical epoxide chemistry. For this compound, attack is directed to the C2 carbon in both cases, but the underlying controlling factors (steric vs. electronic) are different. Studies on the analogous compound 2-phenyloxirane (styrene oxide) demonstrate this principle clearly, where basic conditions favor attack at the less substituted β-carbon, while acidic conditions can promote attack at the benzylic α-carbon. beilstein-journals.org

Catalysis ConditionMechanism TypePrimary Controlling FactorSite of Nucleophilic AttackExpected Product Type
Basic (e.g., NaOR)Sₙ2Steric HindranceLess substituted carbon (C2)Product of attack at the phenyl-bearing carbon
Acidic (e.g., H₂SO₄)Sₙ1-likeCarbocation StabilityMore substituted/electronically stabilized carbon (C2)Product of attack at the phenyl-bearing carbon

Electrophilic Activation and Subsequent Transformations

Electrophilic activation of the oxirane moiety is a key step in many of its transformations. The most common method of activation is protonation of the epoxide oxygen by a Brønsted acid, which facilitates ring-opening by even weak nucleophiles like water or alcohols. libretexts.org

Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) also serve as powerful activators. smolecule.comconicet.gov.ar They coordinate to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons. This activation can lead to highly regioselective ring-opening reactions or can initiate more complex transformations such as rearrangements. smolecule.com For instance, dirhodium(II) complexes can function as Lewis acids to mediate epoxidation reactions, and similar activation of the epoxide product could facilitate further reactions. conicet.gov.ar

Cycloaddition Reactions of the Spiro System

Spirocyclic systems can theoretically participate in cycloaddition reactions to form more complex polycyclic structures. smolecule.com These reactions, such as [2+2] or [3+2] cycloadditions, would involve the oxirane ring acting as a partner in the cycloaddition. For example, the reaction of ketenes with imines, known as the Staudinger reaction, is a well-known [2+2] cycloaddition used to synthesize β-lactams. researchgate.netthieme-connect.com However, while the participation of spirocyclic compounds in such reactions is known, specific examples involving this compound as a reactant in cycloaddition reactions are not extensively documented in the scientific literature. One report notes that a related compound, 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-dione, can be pyrolyzed to generate ketenes that then undergo [2+2] cycloaddition with Schiff bases. researchgate.net

Rearrangement Processes and Isomerizations

The strain within the spiro-epoxide system, combined with the electronic nature of the phenyl substituent, makes this compound and its derivatives susceptible to rearrangement reactions, often under thermal or catalytic conditions. These rearrangements can lead to profound changes in the carbon skeleton and the formation of new ring systems or functional groups.

A documented example involves the thermal rearrangement of a closely related derivative, 2-methoxy-2-phenyl-1-oxaspiro[2.5]octane. mdma.ch When heated with methylamine (B109427) in a sealed container, this compound undergoes a skeletal rearrangement to produce 1-methylaminocyclohexyl phenyl ketone. mdma.ch This transformation likely proceeds through the initial nucleophilic ring-opening of the epoxide by methylamine at the C2 position, followed by a rearrangement cascade.

Furthermore, radical-mediated rearrangements involving oxaspiro intermediates have been studied. The "phenyl-shift" reaction in certain radical species is proposed to proceed through an oxaspiro[2.5]octadienyl radical intermediate. rsc.org Although this involves a different starting material, it highlights a plausible mechanistic pathway for the rearrangement of this compound under radical-generating conditions, potentially involving a 1,2-phenyl migration.

SubstrateConditionsProductReaction Type
2-Methoxy-2-phenyl-1-oxaspiro[2.5]octaneMethylamine, 200 °C1-Methylaminocyclohexyl phenyl ketoneThermal Aminoketone Rearrangement mdma.ch

Lewis Acid-Mediated Rearrangements and Strain Release

The inherent ring strain in the three-membered oxirane ring of this compound makes it susceptible to a variety of chemical transformations, particularly rearrangements catalyzed by Lewis acids. wur.nl This reactivity is driven by the release of strain energy associated with the opening of the highly strained three-membered ring. wur.nlnih.gov

Lewis acids coordinate to the oxygen atom of the oxirane ring, polarizing the C-O bonds and facilitating their cleavage. This initial step leads to the formation of a carbocationic intermediate, which can then undergo a variety of rearrangements to yield more stable products. wur.nl The nature of the Lewis acid, solvent, and reaction conditions can significantly influence the reaction pathway and the final product distribution.

For instance, treatment of similar spiro oxiranes with Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) has been shown to induce rearrangement reactions. arkat-usa.org These reactions often proceed through a two-step mechanism involving the initial formation of an intermediate followed by a rapid intramolecular cyclization. arkat-usa.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of Lewis acid-catalyzed rearrangements of spirocyclic epoxides are well-established.

The strain release is a significant thermodynamic driving force for these reactions. researchgate.netacs.org Oxetanes, which are four-membered cyclic ethers, also exhibit reactivity driven by ring strain, although to a lesser extent than oxiranes. nih.govacs.org The relief of this strain upon ring-opening leads to the formation of thermodynamically more stable acyclic or larger ring systems. wur.nl

Investigations into Carbocationic Intermediates

The stability of the resulting carbocation is a key factor in determining the reaction's regioselectivity. In the case of this compound, the phenyl group at the C2 position can stabilize an adjacent carbocation through resonance. This would favor the cleavage of the C2-O bond, leading to a tertiary carbocation stabilized by the phenyl ring.

Once formed, this carbocationic intermediate can undergo several transformations:

Nucleophilic attack: The carbocation can be trapped by a nucleophile present in the reaction mixture.

Rearrangement: The carbocation can rearrange to a more stable carbocation, for example, through a hydride or alkyl shift. This is a common pathway in carbocation chemistry. chinesechemsoc.org

Elimination: The carbocation can lose a proton from an adjacent carbon atom to form an alkene.

The specific pathway taken depends on the structure of the substrate, the reaction conditions, and the nature of the Lewis acid used. The study of these carbocationic intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence is inferred from the observed products and by analogy with well-studied carbocation rearrangements. chinesechemsoc.org

Comparative Reactivity Studies with Spirocyclic Analogues

Comparison with Oxaspiro[2.3]hexanes and other Oxetane (B1205548) Derivatives

The reactivity of this compound can be contextualized by comparing it with other spirocyclic ethers, such as oxaspiro[2.3]hexanes and other oxetane derivatives. The primary difference in reactivity stems from the size and inherent strain of the heterocyclic ring. nih.govacs.org

Oxaspiro[2.3]hexanes contain a four-membered oxetane ring fused in a spirocyclic manner. nih.gov Oxetanes are less strained than the three-membered oxirane ring found in this compound. acs.orgbeilstein-journals.org Consequently, ring-opening reactions of oxetanes generally require more forcing conditions or stronger Lewis acids compared to their oxirane counterparts. beilstein-journals.org

The reactivity of oxetanes is still significant and they are valuable synthetic intermediates. nih.govacs.org Lewis acid-catalyzed ring-opening reactions of oxetanes are also common, proceeding through carbocationic intermediates. beilstein-journals.org However, the lower ring strain in oxetanes can lead to different reaction outcomes compared to oxiranes. For example, the propensity for rearrangement versus nucleophilic attack might differ.

FeatureThis compound (Oxirane derivative)Oxaspiro[2.3]hexanes (Oxetane derivative)
Heterocyclic Ring Size 3-membered (Oxirane)4-membered (Oxetane)
Ring Strain HighModerate acs.org
Reactivity towards Ring-Opening High wur.nlModerate, requires activation beilstein-journals.org

Heteroatom Analogues (e.g., Thiaspiro[2.5]octanes) in Rearrangements

For instance, 1-oxa-6-thiaspiro[2.5]octane, a heteroatom analogue, has been studied for its rearrangement reactions. semanticscholar.org The presence of the sulfur atom can influence the stability of adjacent carbocationic intermediates and the migratory aptitude of different groups during rearrangement.

In one study, the Lewis acid-promoted rearrangement of 1-oxa-6-thiaspiro[2.5]octane to 2H-tetrahydrothiopyran-4-carboxaldehyde was investigated. semanticscholar.org It was found that common Lewis acids like boron trifluoride etherate, zinc chloride, or magnesium bromide etherate were ineffective, often resulting in the recovery of the starting material or decomposition under harsher conditions. semanticscholar.org However, using a large excess of highly concentrated lithium iodide in dry THF successfully promoted the desired rearrangement. semanticscholar.org This demonstrates that the choice of Lewis acid is critical and that reactivity can differ substantially from oxygen-only analogues.

The Barton-Kellogg olefination provides another example of the chemistry of thia-spirocycles. The intermediate thiirane, 2,2-bis(4-methoxyphenyl)-1-thiaspiro[2.5]octane, is formed in this reaction sequence. researchgate.net The conformation of this intermediate is influenced by weak intramolecular C-H---S interactions. researchgate.net

CompoundLewis AcidOutcomeReference
1-oxa-6-thiaspiro[2.5]octaneBoron trifluoride etherate, zinc chloride, or magnesium bromide etherateNo reaction or decomposition semanticscholar.org
1-oxa-6-thiaspiro[2.5]octaneLithium iodide in THFRearrangement to 2H-tetrahydrothiopyran-4-carboxaldehyde semanticscholar.org

This comparative data underscores how the introduction of a different heteroatom can necessitate a different set of reaction conditions to achieve a desired transformation, reflecting the nuanced electronic and steric effects at play.

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1 Oxaspiro 2.5 Octane

Nuclear Magnetic Resonance Spectroscopy for Advanced Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Phenyl-1-oxaspiro[2.5]octane. It provides detailed information about the chemical environment of individual protons and carbon atoms, which is essential for determining configuration and conformation. nih.govrsc.org

¹H and ¹³C NMR spectra are fundamental for analyzing the conformation and stereochemistry of 1-oxaspiro[2.5]octane derivatives. nih.govresearchgate.net The chemical shifts (δ) of the protons and carbons in the cyclohexane (B81311) and oxirane rings are highly sensitive to their spatial orientation (axial vs. equatorial) and the electronic effects of the phenyl substituent. nih.govrsc.org In a related compound, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, the protons of the phenyl group appear as a quartet between δ 6.85 and 7.3 ppm, while the cyclohexane protons present as a multiplet at δ 1.52 ppm. google.com The carbon skeleton, including the spiro-carbon, gives rise to distinct signals in the ¹³C NMR spectrum that confirm the connectivity and substitution pattern.

Table 1: Representative NMR Data for 2-Aryl-1-oxaspiro[2.5]octane Derivatives

Nucleus Chemical Shift (δ, ppm) Description
¹H 6.8 - 7.5 Aromatic protons (phenyl group)
¹H ~1.5 Multiplet for cyclohexane ring protons
¹³C 125 - 145 Aromatic carbons
¹³C ~60 Spiro-carbon (C2)
¹³C ~55 Oxirane carbon
¹³C 20 - 40 Cyclohexane carbons

Note: Data are representative values for aryl-substituted 1-oxaspiro[2.5]octane systems and may vary slightly based on specific substitution. google.com

The relative stereochemistry of the molecule is determined by analyzing homonuclear coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. rsc.orgrsc.org The magnitude of vicinal proton-proton coupling constants (³JHH) within the cyclohexane ring is dependent on the dihedral angle between the protons, allowing for the determination of their relative axial or equatorial positions. researchgate.net NOE experiments provide through-space correlation between protons that are close to each other, which is critical for establishing the relative orientation of the phenyl group with respect to the cyclohexane ring. For instance, an NOE interaction between a proton on the phenyl ring and specific protons on the cyclohexane moiety can definitively establish the stereochemical configuration at the spiro center. rsc.org

Use of ¹H NMR and ¹³C NMR for Conformational and Stereochemical Analysis

Vibrational Spectroscopy for Elucidating Functional Group Transformations.nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule and to monitor their transformations during chemical reactions. spectroscopyonline.com The IR spectrum of a spiro-epoxide like this compound is characterized by specific absorption bands. For the closely related compound 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, strong bands are observed for the C-H stretching of the alkane ring (2935 and 2856 cm⁻¹), aromatic C=C stretching (1611 and 1514 cm⁻¹), and the C-O-C ether linkage of the oxirane ring (around 1252 cm⁻¹). google.com The presence of the phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring stretching modes. esisresearch.org

Table 2: Characteristic IR Absorption Frequencies for a 2-Aryl-1-oxaspiro[2.5]octane System

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
2935, 2856 C-H Stretch Cyclohexane Ring google.com
1611, 1514 C=C Stretch Aromatic Ring google.com
1252 C-O-C Stretch Oxirane/Ether google.com
1034 C-O Stretch Oxirane Ring google.com

Note: Data from 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile. google.com

High-Resolution Mass Spectrometry in Product Identification and Mechanistic Studies.researchgate.netsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. escholarship.org For this compound (C₁₃H₁₆O), the expected exact mass is 188.120115. chemsrc.com This precise measurement is crucial for confirming the identity of the synthesized product and distinguishing it from potential isomers or byproducts. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for such compounds may include the loss of the phenyl group, cleavage of the oxirane ring, or fragmentation of the cyclohexane ring, providing valuable data for mechanistic studies of its formation and reactivity.

Gas-Phase Structural Analysis via Microwave Spectroscopy and Rotational Data

Microwave spectroscopy is a powerful technique for the detailed structural analysis of molecules in the gas phase, providing highly accurate data on molecular geometry and conformational preferences.

Studies on the parent compound, 1-oxaspiro[2.5]octane, using microwave spectroscopy have shown that the molecule exists as a mixture of two distinct chair conformational isomers in the gas phase. These conformers differ in the orientation of the oxirane ring relative to the cyclohexane chair. This technique, coupled with molecular mechanics calculations, allows for the precise determination of rotational constants and dipole moments for each conformer. acs.org While specific microwave data for the 2-phenyl derivative is not widely published, these findings on the parent structure provide a critical foundation. The introduction of a bulky phenyl group at the C2 position is expected to significantly influence the conformational equilibrium, likely favoring the conformer where the phenyl group occupies the equatorial position to minimize steric hindrance.

Computational and Theoretical Studies of 2 Phenyl 1 Oxaspiro 2.5 Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. mdpi.comnumberanalytics.com These calculations provide a foundational understanding of molecular stability and reactivity by mapping electron distribution and orbital energies.

Molecular Orbital Analysis and Electronic Density Distribution

For 2-Phenyl-1-oxaspiro[2.5]octane, a similar analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The presence of the electron-rich phenyl group and the lone pairs on the ether oxygen would significantly influence the energy and localization of the HOMO. Conversely, the strained epoxide ring contributes to a relatively low-lying LUMO, centered on the C-O bonds of the oxirane.

DFT calculations can generate electron density maps, visualizing regions of high and low electron concentration. In this compound, high electron density would be expected around the oxygen atom and within the π-system of the phenyl ring. This distribution is key to predicting how the molecule interacts with other reagents.

Prediction of Reactivity Sites and Trends

Conceptual DFT provides a framework for using calculated electronic properties to predict chemical reactivity. mdpi.comfrontiersin.org By analyzing indices such as Fukui functions and local electrophilicity/nucleophilicity, specific atoms can be identified as the most likely sites for nucleophilic or electrophilic attack.

In the case of this compound, the epoxide ring is the primary site of reactivity. The key question is one of regioselectivity: which of the two epoxide carbons will a nucleophile attack? The phenyl substituent plays a dual role. Electronically, it can stabilize a partial positive charge on the adjacent benzylic carbon, making it more electrophilic. iucr.org Sterically, the bulky phenyl group can hinder the approach of a nucleophile to that same carbon.

Computational studies on the ring-opening of similar phenyl-substituted epoxides show that the outcome depends on the reaction conditions. nih.govacs.org

Acid-catalyzed opening : In an acidic medium, the epoxide oxygen is protonated, leading to a transition state with significant carbocationic character. openstax.org The positive charge is better stabilized at the more substituted benzylic carbon, favoring nucleophilic attack at this site.

Base-catalyzed opening : Under basic or neutral conditions, the reaction follows a more classic SN2 pathway where steric hindrance is dominant. This would favor nucleophilic attack at the less substituted, non-benzylic carbon of the epoxide. nih.gov

The table below summarizes the predicted primary sites of attack under different catalytic conditions, a trend supported by computational modeling of related epoxide systems.

Condition Predicted Site of Nucleophilic Attack Primary Influencing Factor Supporting Rationale
AcidicBenzylic Carbon (C2)ElectronicStabilization of positive charge in the transition state by the phenyl group. iucr.orgopenstax.org
Basic/NeutralNon-Benzylic CarbonStericThe less-hindered carbon is more accessible for SN2-like attack. nih.gov

Mechanistic Pathway Elucidation through Transition State Modeling

To move beyond static pictures of reactivity, computational chemists model the entire reaction pathway, including the high-energy transition states that connect reactants, intermediates, and products.

Calculation of Activation Barriers and Reaction Coordinates

By mapping the potential energy surface of a reaction, the minimum energy path can be identified. The highest point along this path corresponds to the transition state (TS), and its energy relative to the reactants is the activation energy or barrier (ΔG‡). A study on the ring-opening of various epoxides using a cobalt catalyst involved DFT calculations to determine the Gibbs free energy of activation. nih.govacs.org The results showed that the activation barriers for aryl-substituted epoxides were lower than for more sterically hindered epoxides, quantifying the electronic influence of the aryl group. acs.org

For this compound, transition state modeling of the ring-opening reaction would involve:

Identifying the starting complex (e.g., the epoxide with an approaching nucleophile).

Locating the transition state structure for attack at each of the two epoxide carbons.

Calculating the activation energy for both pathways.

The pathway with the lower activation barrier is the kinetically favored one. Such calculations can provide quantitative predictions of product ratios. For example, QM/MM modeling of epoxide hydrolysis by the enzyme soluble epoxide hydrolase showed that calculated activation barriers could successfully predict the experimentally observed regioselectivity. nih.govacs.org

Understanding Stereochemical Outcomes through Computational Models

Computational modeling is exceptionally useful for rationalizing and predicting the stereochemistry of reactions. numberanalytics.com Many reactions involving spirocycles are highly stereoselective, and understanding the origin of this selectivity is crucial. The assignment of the relative configuration of spiroepoxides can be aided by comparing experimental NMR data with GIAO (Gauge-Independent Atomic Orbital) NMR shifts calculated using DFT. acs.orgacs.org

In enzymatic reactions, docking simulations and QM/MM calculations can reveal how a substrate fits into an active site, explaining why one enantiomer reacts faster or with a different outcome than the other. researchgate.net For non-enzymatic reactions, analyzing the transition state geometries can explain diastereoselectivity. The approach of the reagent relative to the existing stereocenters in the molecule determines the stereochemistry of the product. DFT calculations can compare the energies of different transition state models, each leading to a different stereoisomer. The lowest energy TS corresponds to the major product observed. acs.org

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

A detailed study of the parent compound, 1-oxaspiro[2.5]octane, combined microwave spectroscopy with molecular mechanics calculations to investigate its gas-phase structure. epa.govresearchgate.net The study concluded that the molecule exists as a mixture of two stable chair conformational isomers. epa.gov The key difference between these conformers is the orientation of the epoxide ring's oxygen atom relative to the cyclohexane (B81311) ring (axial vs. equatorial).

Conformer of 1-Oxaspiro[2.5]octane Oxygen Orientation Relative Stability Reference
Conformer AAxialMore Stable epa.govresearchgate.net
Conformer BEquatorialLess Stable epa.govresearchgate.net

For this compound, the addition of the bulky phenyl group at the C2 position of the oxirane ring would be expected to significantly influence this conformational equilibrium. Molecular mechanics and molecular dynamics (MD) simulations are well-suited for exploring these conformational preferences. nih.govgrafiati.com

Molecular Mechanics (MM) uses classical force fields to rapidly calculate the energies of different conformations, allowing for a broad search of the conformational space.

Molecular Dynamics (MD) simulates the movement of atoms over time, providing insight into the dynamic behavior of the molecule and the transitions between different conformations. acs.org

For this compound, these simulations would likely show a strong preference for a conformation where the large phenyl group occupies a pseudo-equatorial position to minimize steric clashes with the cyclohexane ring. This preferred conformation would then serve as the starting point for more detailed quantum mechanical calculations of reactivity.

Identification of Energy Minima and Conformational Preferences

The conformational landscape of this compound is primarily dictated by the cyclohexane ring, which is known to adopt low-energy chair conformations. The spiro-fused epoxide ring introduces specific steric and stereoelectronic constraints that influence the stability of these conformers.

Research on the parent compound, 1-oxaspiro[2.5]octane, using microwave spectroscopy coupled with molecular mechanics calculations, has confirmed that the molecule exists as a mixture of two distinct chair conformational isomers in the gas phase. For this compound, the addition of a bulky phenyl group at the C2 position of the epoxide ring introduces further complexity. This substituent can be oriented in two principal ways relative to the plane of the cyclohexane ring: axially or equatorially. This leads to two diastereomeric forms, often referred to as cis and trans, depending on the relationship between the phenyl group and the cyclohexane moiety.

Each of these diastereomers will have its own set of conformational minima. The primary energy minima correspond to the chair conformations of the cyclohexane ring. The phenyl group's orientation is a critical determinant of the relative energy of these conformers. Generally, to minimize steric strain (specifically 1,3-diaxial interactions), large substituents on a cyclohexane ring preferentially occupy the equatorial position. Therefore, the most stable conformer of this compound is predicted to be the one where the cyclohexane ring is in a chair conformation and the C2-phenyl group is in an equatorial orientation.

Experimental studies on derivatives, such as the structural and conformational analysis of various 1-oxaspiro[2.5]octane derivatives by NMR, show that the preferred conformations are determined by analyzing homonuclear coupling constants and chemical shifts, which reflect the steric and electronic effects of substituents. nih.govresearchgate.net

Table 1: Potential Conformational Minima of this compound This interactive table outlines the likely low-energy conformers based on the orientation of the phenyl group.

Conformer DescriptionPhenyl Group OrientationCyclohexane ConformationExpected Relative EnergyKey Steric Interactions
trans-equatorialEquatorialChairLowestMinimal gauche and 1,3-diaxial interactions.
cis-axialAxialChairHigherSignificant 1,3-diaxial interactions between the phenyl group and axial hydrogens on the cyclohexane ring.

Simulation of Conformational Interconversion Pathways

The interconversion between different conformers of this compound, particularly the ring-flip of the cyclohexyl moiety, can be simulated using computational methods to determine the energy barriers and transition states involved. This process is fundamental to understanding the molecule's flexibility and how it might interact with other molecules, such as in a biological or chemical reaction environment.

The primary pathway for interconversion between the two chair conformers (e.g., from the axial-phenyl to the equatorial-phenyl conformer) is through a ring inversion process. This does not occur in a single step but proceeds through a series of higher-energy, non-planar conformations. The simulation of this pathway typically involves mapping the potential energy surface along the reaction coordinate corresponding to the ring inversion.

The process is expected to proceed as follows:

One chair conformer (an energy minimum) absorbs energy to transition to a higher-energy, more flexible state.

It passes through a half-chair or twist-boat transition state, which represents the energy maximum for the initial step.

It may briefly exist as a twist-boat or boat conformation, which are higher-energy intermediates (local minima or saddle points).

It then passes through another transition state to arrive at the inverted chair conformer (the other energy minimum).

Computational studies on related cyclic systems have successfully modeled these pathways. For instance, molecular dynamics (MD) simulations have been used to gain insights into the inhibition mechanisms of epoxide derivatives by exploring their binding modes and conformational changes within enzyme active sites. rsc.org Similarly, density functional theory (DFT) has been used to calculate the energetics of reaction pathways involving oxaspiro[2.5]octadienyl radical intermediates. acs.org These methods could be directly applied to simulate the conformational interconversion of this compound.

Table 2: Hypothetical Pathway for Cyclohexane Ring Inversion in this compound This interactive table details the key stages of the conformational interconversion.

StepConformationRole in PathwayExpected Relative EnergyGeometric Features
1ChairEnergy Minimum0 (Reference)Staggered bonds, minimal angle and torsional strain.
2Half-ChairTransition StateHighFive atoms are roughly coplanar. High torsional strain.
3Twist-BoatIntermediate/Saddle PointIntermediateAvoids flagpole interactions of the pure boat form.
4BoatTransition State/IntermediateHighEclipsed bonds on four atoms; flagpole interactions.
5Inverted ChairEnergy MinimumLowStaggered bonds, minimal strain. Relative energy depends on axial/equatorial position of the phenyl group.

Applications of 2 Phenyl 1 Oxaspiro 2.5 Octane As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The structure of 2-phenyl-1-oxaspiro[2.5]octane serves as a versatile starting point for the synthesis of more intricate organic molecules. smolecule.com The epoxide-like ring is susceptible to ring-opening reactions, allowing for the introduction of various functional groups and the construction of new molecular frameworks. smolecule.com

A notable application is in the synthesis of pharmacologically active agents. For instance, a closely related derivative, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, is a key intermediate in several synthetic routes to Venlafaxine, an antidepressant. google.comgoogle.com In these processes, the spiro compound undergoes transformations such as hydrogenation to open the oxirane ring and reduce the nitrile group, ultimately leading to the final drug molecule. google.com

Another example of its utility as a precursor is in the formation of novel epoxyamines. Researchers have successfully synthesized and isolated stable, crystalline epoxyamines like 2-(1-aziridinyl)-2-phenyl-1-oxaspiro[2.5]octane. acs.org The development of a synthetic route to this class of compounds, previously considered highly reactive and transient, highlights the role of the spiro-octane framework in stabilizing unique functional group combinations. acs.org

Scaffold for Novel Spirocyclic Lactones

The this compound framework is an attractive scaffold for the synthesis of spirocyclic lactones. smolecule.com Spirocyclic lactones are a class of compounds that feature prominently in natural products and exhibit a wide range of biological activities. The use of the oxaspirooctane as a starting material provides a direct entry into this important class of molecules. The inherent structure ensures the spirocyclic core, while the oxirane and phenyl groups offer handles for subsequent chemical modifications and lactone ring formation.

Precursor ScaffoldTarget Compound ClassPotential Significance
This compoundSpirocyclic LactonesAccess to biologically active compounds

Intermediate in the Synthesis of Functionalized Organic Compounds (e.g., Cyanation and Subsequent Transformations)

A key application of derivatives of this compound is their role as intermediates that can be accessed through functionalization reactions like cyanation. For example, the synthesis of the crucial intermediate for Venlafaxine, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile, is achieved through the cyanation of an α-bromo ketone precursor, (1-bromo-cyclohexyl)-(4-methoxy-phenyl)-methanone. google.com This reaction, which can be performed using reagents like sodium cyanide or potassium cyanide, simultaneously forms the oxirane ring and introduces a nitrile group at the spiro center. google.com

This epoxy nitrile intermediate is particularly valuable because the nitrile and oxirane functionalities can be selectively transformed. The subsequent steps in the synthesis of Venlafaxine demonstrate this versatility:

Hydrogenation : The epoxy nitrile is hydrogenated, typically using a catalyst like Raney nickel. This reaction reduces the nitrile group to a primary amine and opens the oxirane ring to form a hydroxyl group. google.com

N-Alkylation : The resulting amino alcohol is then subjected to N-methylation, for example, by treatment with formaldehyde (B43269) and formic acid, to yield the final dimethylamino compound, Venlafaxine. google.com

This sequence highlights how the spiro intermediate facilitates the controlled construction of a complex, functionalized molecule. google.comgoogle.com

IntermediateFunctionalizationSubsequent TransformationFinal Product Example
(1-bromo-cyclohexyl)-(4-methoxy-phenyl)-methanoneCyanationHydrogenation, N-AlkylationVenlafaxine

Material Science Applications of Spirocyclic Ring Systems

The rigid, three-dimensional structure inherent to spirocyclic systems makes them attractive scaffolds for applications in material science. rsc.org Unlike flat aromatic systems, spirocycles project functionality in three dimensions, a characteristic that can be exploited in the design of novel materials. tandfonline.comchembridge.com

The rigid and non-aromatic nature of the spirocyclic ring system has led to investigations into its potential for developing new liquid crystals. smolecule.com Liquid crystalline materials are characterized by molecular shapes that encourage ordered, fluid phases. tandfonline.com The defined and rigid geometry of spirocyclic compounds can be used to construct molecules with the specific shapes required for liquid crystallinity. tandfonline.comgoogle.com Spiro compounds have been incorporated into mesogenic (liquid crystal-forming) substances to create materials with desirable properties such as high clearing points and good thermal stability. google.com Research has explored the use of various spirocyclic units, including spiro[3.3]heptane and spiropyran derivatives, as building blocks for liquid crystals with potential applications in electro-optical displays and photonics. google.comresearchgate.netrsc.org

The defining feature of spirocyclic compounds is the spiroatom, a quaternary carbon that joins two rings, forcing them into perpendicular orientations. rsc.org This arrangement creates a rigid molecular backbone with restricted conformational flexibility. researchgate.net This inherent rigidity is a key advantage in the design of structured molecular frameworks for various applications. rsc.orgchembridge.com

In materials science, this rigidity can be used to build stable, porous organic frameworks or to create components for optoelectronic devices. rsc.org In drug design, a field that often overlaps with material design at the molecular level, rigid spirocyclic scaffolds are used to accurately position functional groups within a protein's binding site, which can enhance binding affinity and selectivity by reducing the entropic penalty of binding. chembridge.com The three-dimensional character of these frameworks allows for more efficient interaction with complex binding sites compared to flatter molecules. tandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.